4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)-
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Overview
Description
4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)- is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-4-chloropyrimidine with 4-methoxybenzylamine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
Scientific Research Applications
4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)- has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The methoxy and amino groups play a crucial role in binding to the active sites of target proteins, thereby modulating their activity. This compound’s ability to interfere with cellular processes makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-[(4-methoxyphenyl)methyl]-4-pyrimidinamine: This compound shares structural similarities but contains chlorine atoms instead of methoxy groups.
4-Methoxy-6-methyl-2-pyrimidinamine: Similar in structure but with a methyl group instead of the methoxyphenylmethyl substituent.
Uniqueness
4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methoxyphenylmethyl groups enhances its potential for diverse applications in various fields.
Properties
CAS No. |
143467-65-6 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-methoxy-6-[(4-methoxyphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-5-3-9(4-6-11)7-10-8-12(14)16-13(15-10)18-2/h3-6,8H,7H2,1-2H3,(H2,14,15,16) |
InChI Key |
XQSBWVVYASKPKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC(=N2)OC)N |
Origin of Product |
United States |
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